molecular formula C20H26O3 B12546614 2-{[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]oxy}ethan-1-ol CAS No. 143559-12-0

2-{[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]oxy}ethan-1-ol

Cat. No.: B12546614
CAS No.: 143559-12-0
M. Wt: 314.4 g/mol
InChI Key: RFRDMDWXHAJDAP-UHFFFAOYSA-N
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Description

2-{[4’-(Hexyloxy)[1,1’-biphenyl]-4-yl]oxy}ethan-1-ol is a chemical compound known for its unique structure and properties. It is a glycol ether with a chemical formula of C20H26O3. This compound is characterized by the presence of a hexyloxy group attached to a biphenyl structure, which is further connected to an ethan-1-ol group. It is used in various industrial and scientific applications due to its chemical stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4’-(Hexyloxy)[1,1’-biphenyl]-4-yl]oxy}ethan-1-ol typically involves the reaction of 4-(hexyloxy)phenol with 4-bromobiphenyl under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The resulting intermediate is then reacted with ethylene oxide to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, pressure regulation, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

2-{[4’-(Hexyloxy)[1,1’-biphenyl]-4-yl]oxy}ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form alcohols or ethers.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethan-1-ol group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, ethers.

    Substitution: Various substituted ethan-1-ol derivatives.

Scientific Research Applications

2-{[4’-(Hexyloxy)[1,1’-biphenyl]-4-yl]oxy}ethan-1-ol is utilized in several scientific research fields:

    Chemistry: It is used as a solvent and intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

    Industry: It is used in the production of coatings, adhesives, and sealants due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-{[4’-(Hexyloxy)[1,1’-biphenyl]-4-yl]oxy}ethan-1-ol involves its interaction with various molecular targets. The hexyloxy group and biphenyl structure allow it to interact with hydrophobic regions of proteins and membranes, potentially altering their function. The ethan-1-ol group can form hydrogen bonds with polar residues, further influencing molecular interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Hexoxyethanol: A glycol ether with similar solvent properties but lacks the biphenyl structure.

    4-(Hexyloxy)phenol: Shares the hexyloxy group but differs in overall structure and reactivity.

    4-Bromobiphenyl: Contains the biphenyl structure but lacks the hexyloxy and ethan-1-ol groups.

Uniqueness

2-{[4’-(Hexyloxy)[1,1’-biphenyl]-4-yl]oxy}ethan-1-ol is unique due to its combination of a hexyloxy group, biphenyl structure, and ethan-1-ol group. This unique structure imparts specific chemical and physical properties, making it valuable in various applications.

Properties

CAS No.

143559-12-0

Molecular Formula

C20H26O3

Molecular Weight

314.4 g/mol

IUPAC Name

2-[4-(4-hexoxyphenyl)phenoxy]ethanol

InChI

InChI=1S/C20H26O3/c1-2-3-4-5-15-22-19-10-6-17(7-11-19)18-8-12-20(13-9-18)23-16-14-21/h6-13,21H,2-5,14-16H2,1H3

InChI Key

RFRDMDWXHAJDAP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)OCCO

Origin of Product

United States

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